molecular formula C₈H₁₄FNO₅ B1140312 N-((2S,3R,4R,5S,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-YL)acetamide CAS No. 129728-87-6

N-((2S,3R,4R,5S,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-YL)acetamide

Cat. No.: B1140312
CAS No.: 129728-87-6
M. Wt: 223.2
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2S,3R,4R,5S,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a fluorinated carbohydrate derivative featuring a pyranose ring with stereospecific hydroxyl, hydroxymethyl, and acetamide substituents. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting carbohydrate-binding proteins or enzymes .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO5/c1-3(12)10-6-7(13)5(9)4(2-11)15-8(6)14/h4-8,11,13-14H,2H2,1H3,(H,10,12)/t4-,5-,6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPRNMNSFDDVPY-YQXRAVKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The table below highlights key structural differences between the target compound and related analogs:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Key Features
Target Compound 5-Fluoro, 2,4-dihydroxy, 6-(hydroxymethyl), acetamide C₉H₁₆FNO₆ 277.23 g/mol Fluorine enhances electronegativity; multiple hydroxyls improve solubility
N-((2S,3R,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3-yl)acetamide 2-Methoxy instead of 2-hydroxy and 5-fluoro C₉H₁₇NO₆ 235.23 g/mol Methoxy reduces polarity; no fluorine
N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide 2-Ethylsulfanyl instead of 2-hydroxy C₁₀H₁₉NO₅S 289.33 g/mol Sulfur introduces lipophilicity; potential for redox activity
Biphenyl Gal analogs (e.g., Compound 40 ) Biphenyl-oxy groups at C2 ~C₂₄H₂₆F₃NO₇ ~545.47 g/mol Bulky aromatic groups for lectin antagonism; higher molecular weight

Key Observations :

  • Hydroxyl vs. Methoxy/Sulfanyl : The 2-hydroxy group in the target compound contrasts with methoxy () and ethylsulfanyl () substituents, altering polarity and hydrogen-bonding capacity.
  • Complexity : Biphenyl derivatives () exhibit higher molecular weights and aromaticity, favoring protein-ligand interactions but reducing solubility.

Physicochemical Properties

  • Solubility : The target compound’s hydroxyl and hydroxymethyl groups enhance water solubility compared to biphenyl () and ethylsulfanyl () analogs.
  • Stability: Fluorine’s inductive effect may increase acid resistance compared to non-fluorinated analogs. Methoxy () and sulfanyl () groups could improve lipid membrane penetration.

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